molecular formula C23H30N2O3 B268932 N-(1-benzyl-4-piperidinyl)-3-(2-ethoxyethoxy)benzamide

N-(1-benzyl-4-piperidinyl)-3-(2-ethoxyethoxy)benzamide

Cat. No. B268932
M. Wt: 382.5 g/mol
InChI Key: RTLLZUCAOBXOMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-3-(2-ethoxyethoxy)benzamide, commonly known as Bepotastine, is a potent antihistamine drug that is used to treat allergic rhinitis and urticaria. Bepotastine belongs to the class of drugs known as second-generation antihistamines, which are known to have fewer side effects than the first-generation antihistamines. The purpose of

Mechanism of Action

Bepotastine exerts its pharmacological effects by selectively blocking the H1 receptor, which is responsible for mediating the allergic response. By blocking the H1 receptor, Bepotastine prevents the release of histamine and other inflammatory mediators, thereby reducing the symptoms of allergic reactions such as itching, sneezing, and rhinorrhea. Bepotastine also has some affinity for the muscarinic receptor, which may contribute to its anticholinergic effects.
Biochemical and Physiological Effects
Bepotastine has been shown to have several biochemical and physiological effects, including inhibition of histamine release, reduction in eosinophil infiltration, and suppression of cytokine production. Bepotastine has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of Bepotastine is its high selectivity for the H1 receptor, which makes it a useful tool for studying the role of the H1 receptor in various allergic conditions. However, one of the limitations of Bepotastine is its relatively low potency compared to other antihistamines such as cetirizine and loratadine. This may limit its usefulness in certain experimental settings where high potency is required.

Future Directions

Despite the extensive research on Bepotastine, there are still several areas that require further investigation. One of the areas that require further research is the potential use of Bepotastine in treating other inflammatory conditions such as asthma and atopic dermatitis. Another area that requires further investigation is the potential use of Bepotastine in combination with other drugs to enhance its therapeutic effects. Finally, more studies are needed to elucidate the underlying mechanisms of action of Bepotastine and its potential effects on other signaling pathways.

Synthesis Methods

Bepotastine can be synthesized by reacting N-benzylpiperidine with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure Bepotastine. This method has been reported to have a yield of around 50%.

Scientific Research Applications

Bepotastine has been extensively studied for its potential therapeutic applications in various allergic conditions such as allergic rhinitis and urticaria. In addition, Bepotastine has also been investigated for its potential use in treating other inflammatory conditions such as asthma and atopic dermatitis. Several preclinical studies have demonstrated the anti-inflammatory and immunomodulatory properties of Bepotastine, which make it a promising candidate for the treatment of various inflammatory diseases.

properties

Product Name

N-(1-benzyl-4-piperidinyl)-3-(2-ethoxyethoxy)benzamide

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C23H30N2O3/c1-2-27-15-16-28-22-10-6-9-20(17-22)23(26)24-21-11-13-25(14-12-21)18-19-7-4-3-5-8-19/h3-10,17,21H,2,11-16,18H2,1H3,(H,24,26)

InChI Key

RTLLZUCAOBXOMH-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CCOCCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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